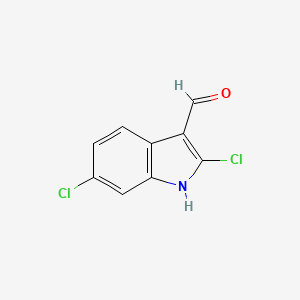
2,6-dichloro-1H-indole-3-carbaldehyde
Cat. No. B8768059
M. Wt: 214.04 g/mol
InChI Key: YGTHCRGLBQSIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07547706B2
Procedure details


Under nitrogen, 27 ml (292 mmol) of phosphorus oxychloride were added dropwise at 0° C. to 28 ml (366 mmol) of N,N-dimethylformamide in 190 ml of dichloromethane. The mixture was stirred for 2 h at ambient temperature. It was cooled to 0° C. and 24.5 g (146 mmol) of 6-chloro-1,3-dihydro-2H-indol-2-one were added in small portions. The mixture was stirred for 4 h at ambient temperature. It was cooled to 0° C. and 12.7 ml (146 mmol) of oxalyl chloride were added. Next, it was stirred for 12 h at ambient temperature. The mixture was cooled and 250 ml of water were added. The organic phase was decanted and washed with water (3 times). A solid precipitated from the organic phase. It was recovered by filtration and dried under reduced pressure in the presence of phosphorus pentoxide. The aqueous phases were combined and stirred for around 7 h. A solid precipitated from the aqueous phase. It was recovered by filtration and it was also dried under reduced pressure in the presence of phosphorus pentoxide. The two precipitates were combined and 16 g of 2,6-dichloro-1H-indole-3-carbaldehyde were obtained in the form of a white/beige solid.






Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]([CH3:10])C=O.[Cl:11][C:12]1[CH:20]=[C:19]2[C:15]([CH2:16][C:17](=[O:21])N2)=C[CH:13]=1.C(Cl)(=O)C([Cl:25])=O>ClCCl.O>[Cl:25][C:10]1[NH:7][C:6]2[C:15]([C:16]=1[CH:17]=[O:21])=[CH:19][CH:20]=[C:12]([Cl:11])[CH:13]=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
366 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
190 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C2CC(NC2=C1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
12.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 2 h at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was cooled to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 4 h at ambient temperature
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was cooled to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Next, it was stirred for 12 h at ambient temperature
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was decanted
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3 times)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solid precipitated from the organic phase
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was recovered by filtration
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried under reduced pressure in the presence of phosphorus pentoxide
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for around 7 h
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solid precipitated from the aqueous phase
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was recovered by filtration and it
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was also dried under reduced pressure in the presence of phosphorus pentoxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two precipitates
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1NC2=CC(=CC=C2C1C=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
